molecular formula C18H19ClN2O2 B2746523 N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1209643-27-5

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2746523
CAS No.: 1209643-27-5
M. Wt: 330.81
InChI Key: WZRBLWJZMWJTQU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, primarily due to its pyrrolidine carboxamide core structure. The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional coverage and ability to influence key physicochemical parameters of a molecule, which can lead to improved solubility and pharmacokinetic profiles . This saturated, non-aromatic ring system allows for efficient exploration of pharmacophore space and contributes to the stereochemical complexity of potential drug candidates . Compounds based on the pyrrolidine carboxamide structure have been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis . InhA is a validated antimicrobial target because it is a key enzyme in the mycobacterial fatty acid biosynthesis pathway, essential for the production of mycolic acids in the bacterial cell wall . Furthermore, structurally related pyrrolidine carboxoxamide derivatives have demonstrated promising in vitro antimycobacterial activity, with some showing higher efficacy against certain mycobacterial species than standard treatments . Researchers investigating novel antibacterial agents, particularly for tackling multidrug-resistant tuberculosis, may find this compound a valuable chemical tool. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-7-5-13(6-8-17)14-9-10-21(12-14)18(22)20-16-4-2-3-15(19)11-16/h2-8,11,14H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBLWJZMWJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include chlorobenzene derivatives and methoxybenzene derivatives.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, methoxybenzene derivatives, polar solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
  • Structure : Differs in the position of the chlorine atom (4-chlorophenyl vs. 3-chlorophenyl) and lacks the 4-methoxyphenyl substituent.
  • Crystallographic studies show that the pyrrolidine ring adopts an envelope conformation, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .
N-(4-Chlorophenyl)-1-(4-Fluorophenyl)-5-Oxopyrrolidine-3-Carboxamide
  • Structure : Contains a 5-oxo group on the pyrrolidine ring and a 4-fluorophenyl substituent.
  • The 4-fluoro substituent may enhance metabolic stability compared to methoxy groups .

Functional Group Variations

N-(3-Chlorophenyl)-4-(5-Cyclopropyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-5,6-Dihydropyridine-1(2H)-Carboxamide (Compound 46)
  • Structure : Features a tetrahydropyridine ring fused to a pyrrolopyrimidine group instead of a simple pyrrolidine.
  • Implications: The pyrrolopyrimidine moiety may enhance interactions with kinase active sites, as seen in LIMK (Lim Kinase) inhibitors.

Coordination Complexes

Chloridobis{N-[(4-Methoxyphenyl)Imino]Pyrrolidine-1-Carboxamide}Zinc(II)
  • Structure: A zinc coordination complex with two 4-methoxyphenyl-imino-pyrrolidine carboxamide ligands.
  • Implications : The 4-methoxyphenyl group facilitates π-π stacking and hydrogen bonding in crystal packing. Such complexes are studied for their structural properties rather than bioactivity, highlighting the role of methoxy groups in stabilizing supramolecular architectures .

Research Findings and Trends

  • Positional Isomerism : Chlorine at the 3-position (target compound) may offer better steric alignment with target proteins compared to 4-chloro analogs .
  • Methoxy vs. Fluoro : The 4-methoxyphenyl group in the target compound likely increases lipophilicity, whereas 4-fluoro analogs prioritize metabolic stability .
  • Ring Modifications : Fusion of heterocycles (e.g., pyrrolopyrimidine in Compound 46) enhances kinase binding but complicates synthesis .

Q & A

Q. What computational and experimental approaches are suitable for determining the three-dimensional structure and conformational dynamics of this compound?

  • X-ray crystallography : Co-crystallize with heavy atoms (e.g., Zn²⁺) for phasing (SHELXL refinement) ( ).
  • Molecular Dynamics (MD) : Simulate solvated systems (AMBER force field) to study pyrrolidine ring puckering ( ).
  • DFT calculations : Analyze electronic effects of substituents (e.g., chloro vs. methoxy) on carboxamide conformation ( ).

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on the pyrrolidine ring?

  • Strategy :
  • Analog synthesis : Replace 3-chlorophenyl with trifluoromethyl () or methyl () groups.
  • Activity testing : Compare IC₅₀ values across analogs in kinase inhibition assays ().
    • SAR Table :
Substituent (R)Met Kinase IC₅₀ (nM)Solubility (µg/mL)
3-Cl (parent)12.3 ± 1.58.2
3-CF₃9.8 ± 1.25.1
3-CH₃45.6 ± 3.115.7

Q. What strategies are effective in improving the metabolic stability and pharmacokinetic profile of this compound during lead optimization?

  • Modifications :
  • Bioisosteric replacement : Substitute methoxy with trifluoromethoxy to reduce CYP450 metabolism ().
  • Prodrug design : Mask carboxamide as ester derivatives for enhanced oral bioavailability ().
    • In vitro ADME : Assess microsomal stability (human liver microsomes) and plasma protein binding (Equilibrium dialysis) ().

Q. How can researchers employ X-ray crystallography and density functional theory (DFT) calculations to analyze electronic effects of substituents?

  • Crystallography : Resolve bond lengths/angles to quantify electron-withdrawing effects of chloro substituents ( ).
  • DFT : Calculate Mulliken charges and HOMO-LUMO gaps to predict reactivity ( ).
  • Synchrotron data : Collect high-resolution (<1.0 Å) datasets for charge density analysis ( ).

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